Cas no 83603-31-0 (5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-)

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- structure
83603-31-0 structure
Product Name:5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
N.o CAS:83603-31-0
MF:C20H32O3
MW:320.466286659241
CID:709052
PubChem ID:440465
Update Time:2024-12-09

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
    • 15(R)-HEDE
    • 15(R)-HETE
    • (5Z,8Z,11Z,13E,15R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (ACI)
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, [R-(E,Z,Z,Z)]- (ZCI)
    • 15(R)-Hydroxyeicosatetraenoic acid
    • D-(R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid
    • KBio2_005193
    • KBio3_000113
    • DTXSID50390600
    • Bio1_000540
    • KBio2_002625
    • 83603-31-0
    • 15(s)-hydroxy-5,8,11,13-eicosatetraenoic acid
    • NS00122646
    • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • KBio2_000057
    • KBio3_000114
    • CBiol_001765
    • Bio1_000051
    • Bio2_000057
    • KBioSS_000057
    • KBioGR_000057
    • Bio2_000537
    • Bio1_001029
    • CTK3E6555
    • Inchi: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
    • Chave InChI: JSFATNQSLKRBCI-UDQWCNDOSA-N
    • SMILES: C(/[C@H](O)CCCCC)=C\C=C/C/C=C\C/C=C\CCCC(=O)O

Propriedades Computadas

  • Massa Exacta: 320.23514488g/mol
  • Massa monoisotópica: 320.23514488g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 14
  • Complexidade: 392
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 4
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.1
  • Superfície polar topológica: 57.5Ų

Propriedades Experimentais

  • PSA: 57.53000
  • LogP: 5.18750

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912787-50μg
15(R)-HETE
83603-31-0 98%
50μg
¥4,649.40 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-25ug
15(R)-HETE
83603-31-0 98%
25ug
¥1622.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-50ug
15(R)-HETE
83603-31-0 98%
50ug
¥2979.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-100ug
15(R)-HETE
83603-31-0 98%
100ug
¥4380.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-25ug
15(R)-HEDE
83603-31-0 98%
25ug
¥1340.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-50ug
15(R)-HEDE
83603-31-0 98%
50ug
¥1748.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-100ug
15(R)-HEDE
83603-31-0 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-250ug
15(R)-HEDE
83603-31-0 98%
250ug
¥6463.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205032-25µg
15(R)-HETE,
83603-31-0
25µg
¥1045.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-205032A-50µg
15(R)-HETE,
83603-31-0
50µg
¥1497.00 2023-09-05

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 3

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
3.2 Reagents: Diazomethane Solvents: Diethyl ether
4.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
5.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
6.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
7.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
7.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 4

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
1.3 -
2.1 Reagents: Sodium iodide Solvents: Acetone
3.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
3.2 Reagents: Copper bromide (CuBr)
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
5.2 Reagents: Diazomethane Solvents: Diethyl ether
6.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
7.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
8.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
9.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
9.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 5

Condições de reacção
1.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
2.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 7

Condições de reacção
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
1.2 Reagents: Diazomethane Solvents: Diethyl ether
2.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
3.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
5.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
2.2 Reagents: Diazomethane Solvents: Diethyl ether
3.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
4.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
6.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
4.2 Reagents: Diazomethane Solvents: Diethyl ether
5.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
6.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
7.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
8.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
8.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 10

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
2.3 -
3.1 Reagents: Sodium iodide Solvents: Acetone
4.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
4.2 Reagents: Copper bromide (CuBr)
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
6.2 Reagents: Diazomethane Solvents: Diethyl ether
7.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
8.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
9.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
10.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
10.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 11

Condições de reacção
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Referência
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

Método de produção 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Referência
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Raw materials

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preparation Products

Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.